molecular formula C16H15N5O2 B2505321 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 1226434-45-2

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2505321
CAS No.: 1226434-45-2
M. Wt: 309.329
InChI Key: KBVFQYAVZGXWEN-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.329. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed methods for synthesizing derivatives of benzotriazine and pyridine, which are structurally related to the compound . These methods involve microwave irradiation to expedite chemical transformations, leading to compounds with potential biological activities (Ashok et al., 2006). Another approach includes the β-lithiation of carboxamides to synthesize β-substituted-α,β-unsaturated amides, indicating the versatility of related chemical frameworks in synthetic chemistry (Katritzky et al., 1993).

Biological Activities and Applications

The benzotriazine and pyridine cores, similar to the compound , have shown various biological activities. For instance, derivatives have been investigated for their potential anti-inflammatory and analgesic properties, revealing that some synthesized compounds exhibit significant activity compared to standard drugs like aspirin (Doğruer & Şahin, 2003). Additionally, the benzotriazine 1,4-dioxide class of anticancer drugs, which shares a part of its chemical structure with the compound in focus, has been studied for its ability to produce oxidizing radicals following one-electron reduction, indicating a mechanism of action for antitumor activity (Anderson et al., 2003).

Material Science and Catalytic Applications

Research has also explored the use of pyridine derivatives in material science and as catalysts in chemical reactions. For example, dioxidovanadium(V) complexes containing pyridin-2-ylmethylene derivatives have been studied for their catalytic activity in the oxidation of olefins, showcasing the potential utility of these compounds in industrial and synthetic applications (Ghorbanloo et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist of this receptor .

Mode of Action

As an agonist of GPR139, the compound binds to the receptor and activates it This activation triggers a series of intracellular events and changes, leading to the therapeutic effects of the compound

Pharmacokinetics

The compound is known to be a solid at 20°c , which could influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific disease, disorder, or condition being treated. As an agonist of GPR139, the compound could potentially influence a wide range of cellular processes and have diverse effects at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s sensitivity to impact, friction, and electrostatic discharge could affect its handling and storage . Additionally, the presence of certain substituents on the compound can influence its antifungal activity .

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-4-5-9-17-12)21-16(23)13-7-2-3-8-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVFQYAVZGXWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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